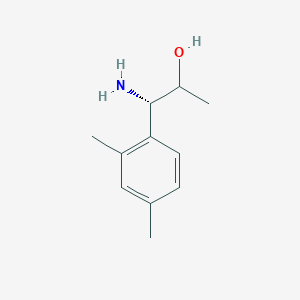![molecular formula C10H19N B13031556 (4-Methylbicyclo[2.2.2]octan-1-yl)methanamine CAS No. 89014-22-2](/img/structure/B13031556.png)
(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylbicyclo[222]octan-1-yl)methanamine is an organic compound with a unique bicyclic structure It is characterized by a bicyclo[222]octane framework with a methyl group at the 4-position and a methanamine group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbicyclo[2.2.2]octan-1-yl)methanamine typically involves the alkylation of bromoarenes with 4-methylbicyclo[2.2.2]octan-1-ol in methanesulfonic acid . This reaction yields the corresponding bromine-containing 1-aryl-4-methylbicyclo[2.2.2]octanes. Another method involves the use of 8-methyltricyclo[4.4.0.03,8]decan-1-ol (twistanol) under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine undergoes various chemical reactions, including:
Alkylation: As mentioned earlier, it can participate in alkylation reactions with bromoarenes.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, it is likely to undergo such reactions given its amine functionality.
Common Reagents and Conditions
Methanesulfonic Acid: Used in the alkylation reactions.
Bromoarenes: Reactants in the alkylation process.
Major Products Formed
The major products formed from the alkylation reactions are bromine-containing 1-aryl-4-methylbicyclo[2.2.2]octanes .
Wissenschaftliche Forschungsanwendungen
(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Material Science:
Wirkmechanismus
The specific mechanism of action for (4-Methylbicyclo[2.2.2]octan-1-yl)methanamine is not well-documented. given its amine functionality, it is likely to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. These interactions can influence biological pathways and molecular targets, making it a compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbicyclo[2.2.2]octan-1-ol: A related compound with a hydroxyl group instead of a methanamine group.
8-Methyltricyclo[4.4.0.03,8]decan-1-ol (twistanol): Another bicyclic compound used in similar alkylation reactions.
Uniqueness
(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine is unique due to its specific substitution pattern and the presence of both a bicyclic framework and an amine functionality. This combination of features makes it a versatile compound for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
89014-22-2 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
(4-methyl-1-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C10H19N/c1-9-2-5-10(8-11,6-3-9)7-4-9/h2-8,11H2,1H3 |
InChI-Schlüssel |
HDYXZSGFNBLTAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1)(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


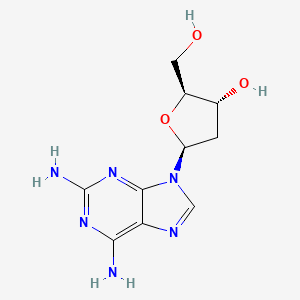
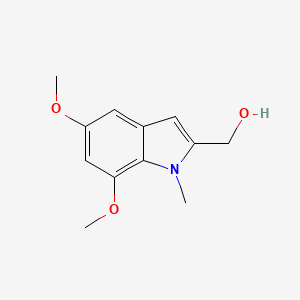
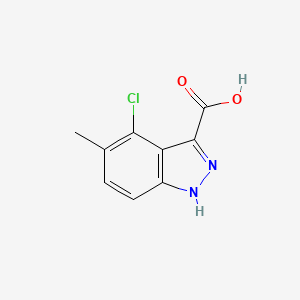

![(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031501.png)

![4-[3-(Trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B13031521.png)
![6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13031528.png)
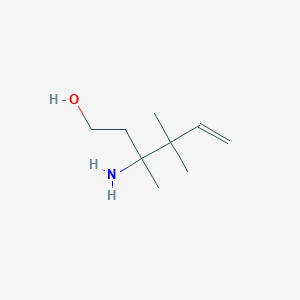
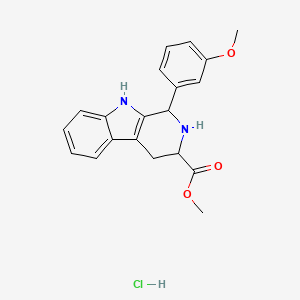
![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)

![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
